Antiproliferative Potency: S-2-Methyl-3-phenylpropanoyl Prodrug (Compound 2) vs. S-Isobutyryl Prodrug NCH-51 Across an 8-Cell-Line Solid Tumor Panel
The S-2-methyl-3-phenylpropanoyl thioester prodrug of NCH-31, designated compound 2, demonstrated an average EC₅₀ of 2.4 µM across eight human solid cancer cell lines (T-47D, MDA-MB-231, NCI-H460, A498, PC-3, DLD-1, HCT116, MALME-3M). This represents a 2.0-fold improvement in mean potency over the corresponding S-isobutyryl prodrug NCH-51 (average EC₅₀ = 4.9 µM in the same panel), and a ~17.5-fold improvement over the S-2-phenylpropanoyl analog compound 1 (average EC₅₀ = 42 µM) .
| Evidence Dimension | Mean antiproliferative EC₅₀ across eight solid cancer cell lines |
|---|---|
| Target Compound Data | Compound 2: average EC₅₀ = 2.4 µM |
| Comparator Or Baseline | NCH-51 (S-isobutyryl prodrug): average EC₅₀ = 4.9 µM; Compound 1 (S-2-phenylpropanoyl prodrug): average EC₅₀ = 42 µM |
| Quantified Difference | 2-fold more potent than NCH-51; 17.5-fold more potent than compound 1 |
| Conditions | Proliferation inhibition assay (means of at least two experiments); eight human solid cancer cell lines: T-47D, MDA-MB-231, NCI-H460, A498, PC-3, DLD-1, HCT116, MALME-3M |
Why This Matters
For procurement decisions in anticancer prodrug programs, the 2-fold potency advantage of the 2-methyl-3-phenylpropanoyl prodrug over the isobutyryl equivalent, and the 17.5-fold advantage over the 2-phenylpropanoyl variant, directly translates into lower effective dosing requirements and reduced off-target burden—key drivers of candidate selection.
